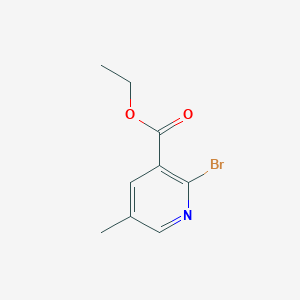

Ethyl 2-bromo-5-methylnicotinate

Overview

Description

Ethyl 2-bromo-5-methylnicotinate is a chemical compound belonging to the class of nicotinic acid derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by its molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol .

Preparation Methods

The synthesis of Ethyl 2-bromo-5-methylnicotinate typically involves the bromination of 5-methylnicotinic acid followed by esterification. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and ethanol as the esterifying agent. The process is usually carried out under reflux conditions to ensure complete reaction .

Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction parameters and yields .

Chemical Reactions Analysis

Ethyl 2-bromo-5-methylnicotinate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-bromo-5-methylnicotinic acid.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Mechanisms

The biological activity of Ethyl 2-bromo-5-methylnicotinate is attributed to its interaction with various molecular targets, leading to several significant effects:

- Enzyme Inhibition : It can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and nitric oxide synthase (iNOS).

- Receptor Interaction : The compound may interact with nicotinic acetylcholine receptors, influencing neurotransmission and providing neuroprotective effects.

Pharmacological Applications

This compound has shown promise in several pharmacological areas:

- Anti-inflammatory Properties : Studies indicate that it significantly reduces markers of inflammation. For instance, one study reported an 82.5% reduction in COX-2 expression and an 89.5% reduction in IL-1β levels compared to controls.

- Neuroprotective Effects : Its ability to modulate cholinergic signaling suggests potential benefits in neurodegenerative diseases, such as Alzheimer's disease.

- Cancer Research : Preliminary studies indicate that it may inhibit tumor growth by targeting specific oncogenic pathways.

Case Studies

Several case studies provide evidence for the efficacy of this compound:

- Inflammation Study : A controlled study demonstrated that the compound effectively reduced paw edema in animal models of acute inflammation, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs).

- Neuroprotection Study : In rodent models of Alzheimer's disease, administration of this compound improved cognitive function and reduced neuroinflammatory markers.

| Activity Type | Mechanism | Effectiveness (%) |

|---|---|---|

| Anti-inflammatory | COX-2 inhibition | 82.5 |

| Anti-inflammatory | IL-1β reduction | 89.5 |

| Neuroprotection | Cholinergic modulation | TBD |

| Cancer growth inhibition | Targeting oncogenic pathways | TBD |

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-5-methylnicotinate involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, influencing the reactivity and binding affinity of the compound. The ester group can undergo hydrolysis, releasing the active nicotinic acid derivative, which can interact with various biological pathways .

Comparison with Similar Compounds

Ethyl 2-bromo-5-methylnicotinate can be compared with other nicotinic acid derivatives, such as:

Methyl Nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.

Chromium Nicotinate: Involved in glucose metabolism and insulin signaling.

Biological Activity

Chemical Structure and Properties

Ethyl 2-bromo-5-methylnicotinate appears as a light yellow solid and is soluble in various organic solvents. The unique structural features, particularly the substitution pattern of the bromine and methyl groups, suggest that it may exhibit distinct biological properties compared to other nicotinate derivatives.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 244.09 g/mol |

| Appearance | Light yellow solid |

| Solubility | Organic solvents |

Research on this compound is still in its infancy, with limited data available regarding its specific biological mechanisms. However, similar nicotinic acid derivatives have been known to interact with various biological systems, potentially acting as precursors for important coenzymes involved in energy metabolism or modulating cellular signaling pathways. The precise mechanism of action for this compound remains largely unexplored, highlighting a significant gap in current research.

Biological Activity and Applications

Despite the scarcity of direct studies on this compound, its structural similarities to other compounds in the nicotinate family suggest potential applications in medicinal chemistry and pharmacology. Here are some potential biological activities inferred from related compounds:

- Antitumor Activity : Some nicotinates have shown promise in inhibiting cancer cell proliferation.

- Neuroprotective Effects : Compounds with similar structures may interact with neurotransmitter systems and offer protective effects against neurodegenerative diseases.

- Metabolic Regulation : Derivatives could potentially play roles in regulating metabolic pathways due to their involvement in coenzyme synthesis.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds, highlighting differences that may influence their biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Mthis compound | Methyl group instead of ethyl | |

| Ethyl 5-bromo-2-methylnicotinate | Bromine at a different position | |

| Ethyl 2-bromo-4-methylnicotinate | Different substitution pattern |

Future Directions

Given the current limitations in research surrounding this compound, future studies should focus on:

- In Vitro Studies : Conducting detailed pharmacological assays to elucidate its mechanism of action.

- In Vivo Models : Exploring its effects in animal models to assess therapeutic potential.

- Structural Modifications : Investigating how variations in structure affect biological activity and reactivity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 2-bromo-5-methylnicotinate, and how can reaction conditions be optimized for yield?

Methodological Answer: this compound can be synthesized via bromination of ethyl 5-methylnicotinate using reagents like PBr₃ or NBS (N-bromosuccinimide). Key optimization steps include:

- Temperature Control : Maintaining low temperatures (0–5°C) to minimize side reactions.

- Solvent Selection : Use anhydrous solvents (e.g., dichloromethane or THF) to prevent hydrolysis.

- Catalyst Addition : Introducing catalytic Lewis acids (e.g., FeCl₃) to enhance regioselectivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Refer to analogous brominated nicotinate syntheses for NMR and MS characterization benchmarks .

Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic techniques?

Methodological Answer: A multi-technique approach is critical:

- ¹H NMR : Expect signals for the ethyl ester (δ 1.4 ppm, triplet; δ 4.5 ppm, quartet) and aromatic protons (δ 7.5–8.3 ppm, doublets for pyridine ring) .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 243/245 (for ⁷⁹Br/⁸¹Br isotopes) and fragment ions corresponding to CO₂Et loss.

- Elemental Analysis : Validate %C, %H, and %N against theoretical values (e.g., C: 44.65%, H: 4.17%, Br: 33.01%) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

Q. What are the key stability considerations when storing this compound, and how should decomposition be monitored?

Methodological Answer:

- Storage Conditions : Store in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent hydrolysis or light-induced degradation.

- Decomposition Monitoring :

- TLC Analysis : Monthly checks for new spots (hexane:EtOAc = 7:3).

- FT-IR : Track ester carbonyl peak (C=O at ~1700 cm⁻¹); disappearance indicates hydrolysis.

- pH Testing : Aqueous suspensions should remain neutral; acidic shifts suggest ester breakdown .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in spectroscopic data when analyzing this compound derivatives?

Methodological Answer: Contradictions often arise from impurities, tautomerism, or solvent effects. Address these by:

- Multi-NMR Solvent Trials : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-specific shifts (e.g., H-bonding effects).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous protons.

- Computational Validation : Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data .

- Repeat Synthesis : Ensure reproducibility under controlled conditions to rule out batch-specific impurities .

Q. How can computational chemistry methods be integrated with experimental data to predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Modeling : Calculate activation energies for Suzuki-Miyaura coupling steps (e.g., oxidative addition of Pd⁰ to C–Br bond).

- Docking Studies : Simulate interactions between the substrate and Pd catalysts (e.g., Pd(PPh₃)₄) to predict regioselectivity.

- Kinetic Isotope Effects (KIE) : Compare experimental vs. computed KIEs to validate mechanistic pathways .

- In Situ Monitoring : Use ReactIR or LC-MS to track intermediates and align with computational predictions .

Q. What experimental design considerations are critical when investigating the reaction mechanisms of this compound in palladium-catalyzed couplings?

Methodological Answer:

- Control Experiments :

- Catalyst-Free Trials : Confirm that no coupling occurs without Pd.

- Isotope Labeling : Use deuterated substrates to trace H-transfer steps.

- Kinetic Profiling : Perform time-course studies (GC-MS sampling) to identify rate-determining steps.

- Stereochemical Analysis : Use chiral ligands (e.g., BINAP) to probe enantioselectivity and infer transition states.

- Computational Mapping : Combine Eyring plots (for ΔH‡ and ΔS‡) with DFT-optimized transition states .

Properties

IUPAC Name |

ethyl 2-bromo-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-6(2)5-11-8(7)10/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLWSPZTPMXMIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512956 | |

| Record name | Ethyl 2-bromo-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65996-16-9 | |

| Record name | Ethyl 2-bromo-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.